Ruscoponticoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ruscoponticoside C involves several steps, starting from the extraction of the compound from the plant source. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Industrial Production Methods: These processes would involve the use of advanced extraction and purification technologies to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ruscoponticoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The reactions are usually carried out in solvents such as methanol or ethanol, and the reaction conditions are carefully controlled to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ruscoponticoside C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for the study of steroid glycosides and their properties . In biology, it is used to investigate the biological activities of steroid glycosides and their potential therapeutic applications . In medicine, this compound is studied for its potential use in the treatment of various diseases, including inflammation and cancer . In industry, it is used in the development of nutraceuticals and natural products .
Mechanism of Action
The mechanism of action of Ruscoponticoside C involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to have anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Ruscoponticoside C is similar to other steroid glycosides, such as Ruscogenin and Neoruscogenin . it is unique in its specific molecular structure and biological activities . Compared to other similar compounds, this compound has been shown to have distinct anti-inflammatory and anticancer properties, making it a valuable compound for scientific research .
List of Similar Compounds:- Ruscogenin
- Neoruscogenin
- Desglucoruscin
Properties
Molecular Formula |
C38H58O12 |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,4S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23?,24?,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1 |
InChI Key |
URTQATADKAKTAX-ZCTCYJARSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.